molecular formula C8H11BN2O2S B1421210 3-(3-Methylthioureido)phenylboronic acid CAS No. 1072946-17-8

3-(3-Methylthioureido)phenylboronic acid

Cat. No.: B1421210
CAS No.: 1072946-17-8
M. Wt: 210.07 g/mol
InChI Key: BRXUVOXFWKMDPA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

This reaction is a type of palladium-catalyzed cross-coupling, which is a key process in organic synthesis .

Biochemical Pathways

, it can be inferred that this compound may play a role in pathways involving the formation of carbon-carbon bonds .

Result of Action

, it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .

Action Environment

, indicating that environmental conditions could potentially impact its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3-(3-Methylthioureido)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that have boronic acid recognition sites. The boronic acid group in this compound can form reversible covalent bonds with the active sites of serine proteases, such as chymotrypsin and trypsin . These interactions can inhibit the enzymatic activity, making this compound a potential inhibitor in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular function. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, although the extent of these effects may diminish with time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall energy production within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can affect the compound’s activity, as it may interact with different biomolecules within these compartments.

Preparation Methods

The synthesis of 3-(3-Methylthioureido)phenylboronic acid involves several steps. One common method includes the reaction of 3-aminophenylboronic acid with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Properties

IUPAC Name

[3-(methylcarbamothioylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXUVOXFWKMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674414
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-17-8
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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